molecular formula C10H20O3S B13522787 2-(Pentane-1-sulfinyl)pentanoicacid

2-(Pentane-1-sulfinyl)pentanoicacid

Katalognummer: B13522787
Molekulargewicht: 220.33 g/mol
InChI-Schlüssel: PGPYDLNZWYQJOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pentane-1-sulfinyl)pentanoic acid is an organic compound with the molecular formula C10H20O3S. It is a sulfoxide derivative of pentanoic acid, characterized by the presence of a sulfinyl group attached to the pentane chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentane-1-sulfinyl)pentanoic acid typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of 2-(Pentane-1-thio)pentanoic acid using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of 2-(Pentane-1-sulfinyl)pentanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing robust oxidizing agents and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pentane-1-sulfinyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.

    Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dichloromethane, ethanol, water

Major Products

    Oxidation: 2-(Pentane-1-sulfonyl)pentanoic acid

    Reduction: 2-(Pentane-1-thio)pentanoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-(Pentane-1-sulfinyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Pentane-1-sulfinyl)pentanoic acid involves its interaction with molecular targets through its sulfinyl group. This group can participate in redox reactions, forming reactive intermediates that can interact with various biomolecules. The sulfinyl group can also act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to engage in diverse chemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pentanoic acid: A simple carboxylic acid without the sulfinyl group.

    2-(Pentane-1-thio)pentanoic acid: The sulfide precursor to the sulfinyl compound.

    2-(Pentane-1-sulfonyl)pentanoic acid: The fully oxidized form of the sulfinyl compound.

Uniqueness

2-(Pentane-1-sulfinyl)pentanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and properties compared to its sulfide and sulfonyl analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H20O3S

Molekulargewicht

220.33 g/mol

IUPAC-Name

2-pentylsulfinylpentanoic acid

InChI

InChI=1S/C10H20O3S/c1-3-5-6-8-14(13)9(7-4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12)

InChI-Schlüssel

PGPYDLNZWYQJOF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCS(=O)C(CCC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.